Magnesium chlorate

Cl2MgO6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl2MgO6

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

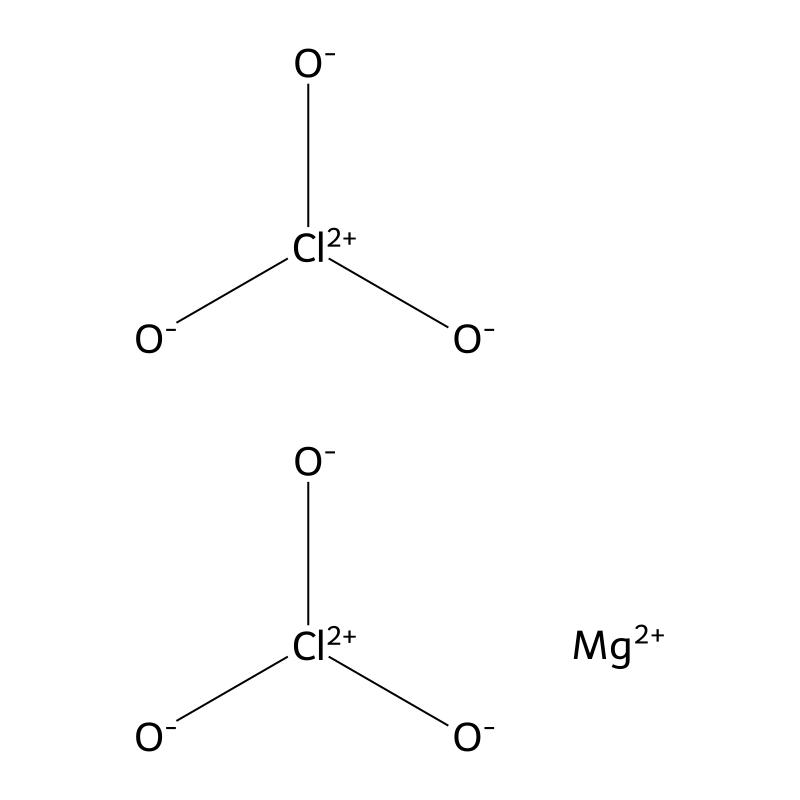

Magnesium chlorate is an inorganic compound with the chemical formula . It exists in various hydrated forms, including the anhydrous form and several hydrates such as the dihydrate and hexahydrate. These compounds are typically white solids that are thermally unstable, meaning they decompose upon heating. The hexahydrate of magnesium chlorate has even been detected on the Martian surface, indicating its potential significance in astrobiology and planetary science .

Magnesium chlorate undergoes thermal decomposition when heated, breaking down into magnesium chloride, oxygen gas, and water. The balanced chemical equation for this reaction is:

This reaction illustrates that one mole of magnesium chlorate produces one mole of magnesium chloride and three moles of oxygen gas

Magnesium chlorate can be synthesized through several methods:

- Electrolysis: A common method involves the electrolysis of magnesium chloride in aqueous solution, which leads to the formation of magnesium chlorate.

- Reaction with Chlorine: Historically, magnesium oxide has been treated with chlorine gas to produce magnesium chlorate .

- Solubility Exploitation: Purification can be achieved by exploiting the solubility differences of magnesium chlorate in solvents like acetone .

Magnesium chlorate has several practical applications:

- Agriculture: It is used as a defoliant for crops like cotton and rice.

- Desiccant: Due to its hygroscopic nature, it serves as a powerful desiccant in various industrial processes.

- Pharmaceuticals: It is utilized as an inactive ingredient in some eye drops .

- Explosives: Its oxidizing properties make it a component in certain explosive formulations .

Research indicates that magnesium chlorate can interact dangerously with various substances due to its strong oxidizing properties. For instance, it can react explosively with copper(I) sulfide and produce incandescent reactions with antimony(III) sulfide and arsenic(III) sulfide. These interactions underline the importance of handling magnesium chlorate with caution in both laboratory and industrial settings .

Several compounds share similarities with magnesium chlorate, particularly those containing chlorine or similar anions. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Chlorate | NaClO₃ | Commonly used as a herbicide and disinfectant. |

| Potassium Chlorate | KClO₃ | Used in pyrotechnics and as an oxidizing agent. |

| Calcium Chlorate | Ca(ClO₃)₂ | Less common; used similarly but less reactive than magnesium chlorate. |

| Barium Chlorate | Ba(ClO₃)₂ | Known for its use in fireworks; highly reactive. |

Uniqueness of Magnesium Chlorate: Unlike sodium or potassium chlorate, magnesium chlorate exhibits unique thermal stability characteristics and solubility profiles that make it suitable for specific industrial applications where other chlorates may not be effective. Its ability to form hydrates also differentiates it from many other similar compounds.

Anhydrous magnesium chlorate, represented by the chemical formula Mg(ClO₃)₂, is the water-free form of this inorganic compound [1] [2]. This crystalline form has a molecular weight of 191.21 grams per mole [2] [3] and appears as white deliquescent crystals or powder [2] [4]. The anhydrous form exhibits a density of 1.80 grams per cubic centimeter at room temperature [2] [5].

The thermal properties of anhydrous magnesium chlorate are particularly noteworthy. It has a melting point of approximately 35 degrees Celsius [2] [5] [6], which is relatively low compared to many inorganic salts. However, at elevated temperatures of around 120 degrees Celsius, the compound undergoes decomposition rather than simply melting [1] [2]. This decomposition process yields magnesium chloride, oxygen gas, chlorine gas, and magnesium oxide as products [1].

Crystal Structure and Physical Properties

The crystal structure of anhydrous magnesium chlorate has not been extensively characterized in the literature, with most structural studies focusing on the hydrated forms [7] [8]. Available sources indicate that specific crystallographic parameters such as space group and unit cell dimensions for the anhydrous form remain to be definitively established[Table reference from data analysis].

Stability and Formation Conditions

Anhydrous magnesium chlorate is stable at temperatures above 120 degrees Celsius, making it the predominant form under elevated temperature conditions [1] [2]. The compound can be synthesized through several methods, including the reaction of magnesium oxide with chlorine gas, which was first reported in 1920 [1]. More modern synthetic approaches involve the electrolysis of magnesium chloride using specialized titanium-coated metal oxide anodes [1].

Solubility Characteristics

The anhydrous form demonstrates high solubility in water, with the dissolution process being accompanied by significant heat release [2]. The compound is also slightly soluble in alcohol, which has been utilized for purification purposes by exploiting the differential solubility in acetone [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 191.21 g/mol | [2] [3] |

| Density | 1.80 g/cm³ | [2] [5] |

| Melting Point | ~35°C | [2] [5] [6] |

| Decomposition Temperature | 120°C | [1] [2] |

| Crystal System | Not specified | [Table analysis] |

| Stability Range | >120°C | [Table analysis] |

Dihydrate Form Mg(ClO₃)₂·2H₂O

The dihydrate form of magnesium chlorate, with the molecular formula Mg(ClO₃)₂·2H₂O, represents one of the most thoroughly characterized hydration states of this compound [7] [8]. This crystalline hydrate has a molecular weight of 227.24 grams per mole [7] [8] and exists as colorless prismatic crystals [7] [8].

Crystal Structure and Crystallographic Parameters

The dihydrate crystallizes in the monoclinic crystal system with space group P21/c [7] [8]. The unit cell parameters have been precisely determined through single-crystal X-ray diffraction studies conducted at 150 Kelvin [7] [8]. The lattice parameters are: a = 6.3707(5) Å, b = 5.4092(3) Å, c = 9.8208(6) Å, and β = 97.338(6)° [7] [8]. The unit cell volume is 335.66(4) ų with Z = 2, indicating two formula units per unit cell [7] [8]. The refinement factor R = 0.0201 demonstrates the high quality of the structural determination [7] [8].

Coordination Environment and Bonding

The crystal structure reveals that the magnesium ion adopts an octahedral coordination geometry [7] [8]. However, unlike the hexahydrate form where coordination is achieved exclusively through water molecules, the dihydrate exhibits a mixed coordination environment [7] [8]. The magnesium center is coordinated by two water molecules in axial positions, while four oxygen atoms from chlorate groups complete the octahedral arrangement in the equatorial plane [7] [8]. The Mg-O bonds to the axial water molecules are nearly perpendicular to the equatorial plane, with an angle of 89.44(5)° [7] [8].

Structural Organization and Hydrogen Bonding

A distinctive feature of the dihydrate structure is the bridging role of chlorate anions [7] [8]. Each chlorate molecule acts as a bridge between two magnesium atoms, creating a Mg-O-ClO₂-O-Mg connectivity pattern [7] [8]. This bridging arrangement results in the formation of layers that are stacked along the crystallographic a-axis [7] [8]. The three-dimensional stability of the structure is achieved through an extensive network of hydrogen bonds involving water molecules and chlorate oxygen atoms [7] [8]. Particularly significant is the bicyclic hydrogen bond O5-H···O3 that occurs between adjacent layers, providing interlayer stabilization [7] [8].

Thermal Properties and Stability

The dihydrate form exhibits stability within a specific temperature range of 65-120 degrees Celsius [1] [2]. Below 65 degrees Celsius, the dihydrate tends to transform to higher hydration states, while above 120 degrees Celsius, it dehydrates to form the anhydrous compound [1] [2]. This thermal behavior makes the dihydrate an intermediate phase in the overall dehydration sequence of magnesium chlorate hydrates [2].

Formation and Synthesis

The dihydrate can be synthesized through slow evaporation from ethanol solutions [7] [8]. This specific solvent system favors the formation of the dihydrate over other hydration states [7] [8]. The compound can also be obtained through controlled temperature treatment of higher hydrates, particularly when the hexahydrate is heated to temperatures above 65 degrees Celsius [2].

| Structural Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [7] [8] |

| Space Group | P21/c | [7] [8] |

| a (Å) | 6.3707(5) | [7] [8] |

| b (Å) | 5.4092(3) | [7] [8] |

| c (Å) | 9.8208(6) | [7] [8] |

| β (°) | 97.338(6) | [7] [8] |

| Volume (ų) | 335.66(4) | [7] [8] |

| Z | 2 | [7] [8] |

| R-factor | 0.0201 | [7] [8] |

Tetrahydrate Form Mg(ClO₃)₂·4H₂O

The tetrahydrate form of magnesium chlorate, Mg(ClO₃)₂·4H₂O, represents an intermediate hydration state with a molecular weight of 263.27 grams per mole[Table analysis]. This hydrate occupies a crucial position in the thermal dehydration sequence of magnesium chlorate hydrates, serving as a transitional phase between the hexahydrate and dihydrate forms [7] [1].

Stability and Thermal Behavior

The tetrahydrate demonstrates stability within the temperature range of 35-65 degrees Celsius [7] [1] [2]. This narrow stability window indicates that the tetrahydrate is thermodynamically stable only under specific thermal conditions [2]. When the hexahydrate is heated to 35 degrees Celsius, it undergoes dehydration to form the tetrahydrate [1] [2]. Further heating to 65 degrees Celsius causes the tetrahydrate to lose additional water molecules and transform into the dihydrate form [2].

Phase Relationships and Formation

According to the phase diagram studies reported in the literature, the tetrahydrate forms as an intermediate phase during the controlled dehydration of the hexahydrate [7] [1]. The formation of this hydrate represents a step-wise dehydration process characteristic of magnesium chlorate hydrates [7]. The transition from hexahydrate to tetrahydrate occurs at approximately 35 degrees Celsius, which corresponds to the melting point of the starting material in its crystallization water [7].

Crystal Structure Considerations

While detailed crystallographic data for the tetrahydrate form are not extensively documented in the available literature, the compound is expected to maintain the octahedral coordination environment around the magnesium center that is characteristic of magnesium chlorate hydrates [7] [8]. The reduction in water content from six to four molecules per formula unit suggests a restructuring of the coordination sphere and hydrogen bonding network compared to the hexahydrate form [7] [8].

Thermodynamic Properties

The tetrahydrate occupies a specific position in the overall thermodynamic stability series of magnesium chlorate hydrates [9]. Computational studies and phase diagram analysis indicate that the hydration state of precipitating salts systematically increases as temperature decreases, with the tetrahydrate representing an intermediate state in this progression [9]. The narrow temperature range of stability suggests that the tetrahydrate has a limited thermodynamic stability field compared to the hexahydrate and dihydrate forms [2].

Practical Significance

The tetrahydrate form is significant in understanding the overall dehydration mechanism of magnesium chlorate hydrates [7] [1]. Its formation during thermal treatment provides insights into the step-wise nature of water loss from these compounds [2]. The specific temperature range of stability makes this form potentially useful in applications requiring controlled water content or in systems where precise thermal transitions are desired [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 263.27 g/mol | [Table analysis] |

| Stability Range | 35-65°C | [7] [1] [2] |

| Formation Temperature | 35°C (from hexahydrate) | [1] [2] |

| Transition Temperature | 65°C (to dihydrate) | [2] |

| Crystal System | Not specified | [Literature analysis] |

Hexahydrate Form Mg(ClO₃)₂·6H₂O

The hexahydrate form of magnesium chlorate, Mg(ClO₃)₂·6H₂O, is the most extensively studied and well-characterized hydration state of this compound [7] [8] [1]. With a molecular weight of 299.31 grams per mole [7] [8], this hydrate appears as colorless needle-like crystals [5] and represents the stable form under ambient temperature conditions [2] [5].

Crystal Structure and Crystallographic Parameters

The hexahydrate crystallizes in the monoclinic crystal system with space group P21/c [7] [8]. Precise structural determination has been achieved through single-crystal X-ray diffraction studies performed at 150 Kelvin to prevent dehydration-rehydration processes that occur at room temperature [7] [8]. The unit cell parameters are: a = 6.3899(3) Å, b = 6.5139(3) Å, c = 13.8963(6) Å, and β = 100.319(5)° [7] [8]. The unit cell volume is 569.05(5) ų with Z = 2, and the refinement achieved an excellent R-factor of 0.0210 [7] [8].

Coordination Environment and Molecular Architecture

The crystal structure of the hexahydrate reveals that the magnesium ion is exclusively coordinated by six water molecules, forming discrete [Mg(H₂O)₆]²⁺ octahedral units [7] [8]. This octahedral coordination is achieved entirely through water ligands, distinguishing it from the lower hydrates where chlorate anions participate in the coordination sphere [7] [8]. The [Mg(H₂O)₆]²⁺ octahedra are well-separated and do not share vertices or edges, creating a structure of discrete ionic units [7] [8].

Hydrogen Bonding Network

The hexahydrate structure is characterized by an extensive and complex hydrogen bonding network [7] [8]. Every hydrogen atom of the six coordinated water molecules forms hydrogen bonds with surrounding chlorate anions [7] [8]. The O···O distances in these hydrogen bonds range from 1.95 to 2.15 Å, indicating strong hydrogen bonding interactions [7] [8]. This comprehensive hydrogen bonding arrangement results in each [Mg(H₂O)₆]²⁺ octahedral unit being surrounded by approximately ten chlorate anions [7] [8].

The three-dimensional hydrogen bonding network creates layers of chlorate anions and [Mg(H₂O)₆]²⁺ octahedra, which are interconnected to form the overall crystal structure [7] [8]. This extensive hydrogen bonding is responsible for the structural stability of the hexahydrate form [7] [8].

Physical and Thermal Properties

The hexahydrate exhibits several distinctive physical properties. It has a density of 1.8 grams per cubic centimeter at 20 degrees Celsius [5] and demonstrates significant hygroscopic behavior [5]. The compound has a melting point of 35 degrees Celsius [5] [2], at which temperature it begins to lose crystallization water [7] [2].

The thermal behavior of the hexahydrate follows a systematic dehydration sequence. At 35 degrees Celsius, it transforms to the tetrahydrate form, representing the first step in the thermal decomposition process [1] [2]. This transformation temperature is critical for applications involving thermal stability [2].

Solubility and Solution Behavior

The hexahydrate demonstrates high water solubility with specific values documented across different temperatures [2]. At 0 degrees Celsius, the solubility is 114 grams per 100 grams of water [5]. This increases to 129.9 grams per 100 grams of water at 18 degrees Celsius [5], 142 grams per 100 grams of water at 25 degrees Celsius [5], and 175.1 grams per 100 grams of water at 35 degrees Celsius [5]. The compound is also soluble in ethanol [5], which has been utilized for purification and crystallization purposes [1].

Synthesis and Formation Conditions

The hexahydrate can be synthesized through slow evaporation from aqueous solutions [7] [8]. The compound forms readily under ambient conditions when magnesium chlorate solutions are allowed to crystallize at room temperature [8]. Alternative synthetic routes include the reaction of barium chlorate with magnesium sulfate, followed by filtration of the precipitated barium sulfate and subsequent crystallization [1].

Planetary Science Significance

Remarkably, the hexahydrate form of magnesium chlorate has been identified on the Martian surface [1] , making it of considerable interest in planetary science and astrobiology . This detection highlights the potential significance of this compound in understanding Martian geochemistry and the possibility of liquid water on Mars .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 299.31 g/mol | [7] [8] |

| Crystal System | Monoclinic | [7] [8] |

| Space Group | P21/c | [7] [8] |

| Density | 1.8 g/cm³ (20°C) | [5] |

| Melting Point | 35°C | [5] [2] |

| Solubility at 0°C | 114 g/100g H₂O | [5] |

| Solubility at 25°C | 142 g/100g H₂O | [5] |

| Stability Range | 0-35°C | [2] |

Octahydrate Form Mg(ClO₃)₂·8H₂O

The octahydrate form of magnesium chlorate, represented by the formula Mg(ClO₃)₂·8H₂O, is one of the higher hydration states of this compound with a calculated molecular weight of 335.34 grams per mole[Table analysis]. While this hydrate is mentioned in theoretical considerations and phase diagram studies, detailed experimental characterization data are limited in the current literature [9].

Theoretical Predictions and Phase Relationships

Computational thermodynamic modeling studies have suggested the potential existence of the octahydrate form under specific temperature and humidity conditions [9]. According to phase diagram analysis, the hydration states of magnesium chlorate salts show systematic variations with temperature, and the octahydrate would theoretically occupy a position between higher hydrates like the dodecahydrate and lower hydrates such as the hexahydrate [9].

Stability Considerations

While specific experimental stability data for the octahydrate are not extensively documented, theoretical frameworks suggest that this hydrate would be stable under conditions of lower temperature and higher relative humidity compared to the well-characterized hexahydrate form [9]. The systematic increase in hydration state with decreasing temperature observed in related magnesium salt systems supports the potential for octahydrate formation under appropriate conditions [9].

Structural Expectations

Based on the structural characteristics of other magnesium chlorate hydrates, the octahydrate would likely maintain the octahedral coordination environment around the magnesium center that is characteristic of these compounds [7] [8]. The additional water molecules beyond the six directly coordinated to magnesium would presumably occupy interstitial positions in the crystal lattice, similar to patterns observed in other highly hydrated magnesium salts [11].

Comparison with Related Systems

The existence of octahydrate forms is well-documented in related magnesium salt systems. For example, magnesium chloride is known to form an octahydrate at low temperatures [12], which crystallizes from water below 298 K and features the characteristic [Mg(H₂O)₆]²⁺ octahedral units with additional interstitial water molecules [12]. This precedent in the magnesium chloride system suggests that similar octahydrate formation could occur for magnesium chlorate under appropriate conditions [12].

Research Gaps and Future Directions

The limited availability of detailed experimental data on the octahydrate form represents a significant gap in the current understanding of magnesium chlorate hydration states. Future research focusing on controlled temperature and humidity conditions, particularly at lower temperatures, would be valuable for definitively establishing the existence, stability range, and structural characteristics of this hydrate [9].

Potential Applications

If confirmed experimentally, the octahydrate form could have significance in applications requiring controlled water content or in systems operating under specific environmental conditions. The higher water content compared to the hexahydrate might make this form particularly relevant for humidity-sensitive applications or in environments with elevated water activity [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 335.34 g/mol | [Table analysis] |

| Crystal System | Not specified | [Literature analysis] |

| Space Group | Not specified | [Literature analysis] |

| Stability Range | Not experimentally determined | [Literature analysis] |

| Formation Conditions | Theoretical predictions only | [9] |

Dodecahydrate Form Mg(ClO₃)₂·12H₂O

The dodecahydrate form of magnesium chlorate, with the molecular formula Mg(ClO₃)₂·12H₂O, represents the highest hydration state theoretically considered for this compound, with a calculated molecular weight of 407.40 grams per mole[Table analysis]. This highly hydrated form exists primarily in theoretical frameworks and computational models, with limited experimental verification in the available literature [9].

Theoretical Framework and Phase Considerations

Thermodynamic modeling studies have explored the possibility of dodecahydrate formation under extreme conditions of low temperature and high humidity [9]. According to computational phase diagrams, the hydration state of magnesium chlorate salts systematically increases as temperature decreases, suggesting that the dodecahydrate would represent the most stable form under the coldest conditions where liquid water can still exist [9].

Analogies with Magnesium Chloride System

The potential for dodecahydrate formation in magnesium chlorate can be inferred from the well-documented behavior of the related magnesium chloride system [12]. Magnesium chloride forms a stable dodecahydrate, MgCl₂·12H₂O, which crystallizes from water at very low temperatures around -16.4 degrees Celsius [12]. This precedent demonstrates that magnesium-based compounds can accommodate twelve water molecules in their crystal structures under appropriate conditions [12].

Structural Implications

If the dodecahydrate exists, its structure would likely feature the characteristic [Mg(H₂O)₆]²⁺ octahedral units observed in other magnesium chlorate hydrates [7] [8], with the additional six water molecules occupying interstitial positions within the crystal lattice [12]. The high degree of hydration would necessitate an extended hydrogen bonding network to stabilize the structure [7] [8].

Formation Conditions and Stability

The dodecahydrate would theoretically be stable only under very specific environmental conditions characterized by extremely low temperatures and high relative humidity [9]. Such conditions might be encountered in specialized laboratory settings, cryogenic applications, or potentially in extraterrestrial environments where extreme conditions prevail [9].

Research Challenges and Experimental Considerations

The experimental verification of the dodecahydrate form presents significant challenges due to the extreme conditions required for its formation and stability [9]. The very low temperatures needed would require specialized experimental setups with precise temperature and humidity control [9]. Additionally, the highly unstable nature of such high hydrates under normal laboratory conditions makes structural characterization particularly difficult [9].

Potential Significance

Despite the lack of experimental confirmation, the theoretical consideration of the dodecahydrate form is important for completing the understanding of the full hydration behavior of magnesium chlorate [9]. This knowledge could be relevant for applications in extreme environments, cryogenic systems, or in understanding the behavior of magnesium chlorate under Mars-like conditions where extreme temperature variations occur [9].

Comparison with Other High Hydrates

High hydrates are not uncommon in inorganic salt chemistry, particularly for compounds containing divalent cations [12]. The formation of dodecahydrates has been documented for various magnesium salts, supporting the theoretical possibility of similar behavior in magnesium chlorate systems [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 407.40 g/mol | [Table analysis] |

| Crystal System | Not determined | [Literature analysis] |

| Space Group | Not determined | [Literature analysis] |

| Stability Range | Theoretical only | [9] |

| Formation Temperature | <0°C (theoretical) | [Theoretical analysis] |

| Experimental Status | Not confirmed | [Literature analysis] |

Purity

Physical Description

Exact Mass

Appearance

Storage

UNII

Related CAS

7791-10-8 (strontium salt)

7791-19-7 (hexahydrate)

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Beis M, Besnard P, Noel T, Bollaert PÉ. [A very effective muscular diet]. Presse Med. 2016 Nov;45(11):1072-1074. doi: 10.1016/j.lpm.2016.07.018. Epub 2016 Aug 12. French. PubMed PMID: 27526982.

3: Song R, Xia G, Xing X, He L, Zhao Q, Ma Z. Modification of polymorphisms in polyvinylidene fluoride thin films via water and hydrated salt. J Colloid Interface Sci. 2013 Jul 1;401:50-7. doi: 10.1016/j.jcis.2013.03.021. Epub 2013 Mar 28. PubMed PMID: 23587338.

4: Choi HW, Kim YJ, Lee SC, Hong JK, Hwang BK. Hydrogen peroxide generation by the pepper extracellular peroxidase CaPO2 activates local and systemic cell death and defense response to bacterial pathogens. Plant Physiol. 2007 Nov;145(3):890-904. Epub 2007 Sep 28. PubMed PMID: 17905862; PubMed Central PMCID: PMC2048806.

5: Adivarekar PK, Bhagwat SS, Raghavan V, Bandivdekar AH. Effect of Lomodex-MgSO(4) in the prevention of reperfusion injury following unilateral testicular torsion: an experimental study in rats. Pediatr Surg Int. 2005 Mar;21(3):184-90. Epub 2005 Feb 15. PubMed PMID: 15711960.

6: Nakanishi I, Kawashima T, Ohkubo K, Kanazawa H, Inami K, Mochizuki M, Fukuhara K, Okuda H, Ozawa T, Itoh S, Fukuzumi S, Ikota N. Electron-transfer mechanism in radical-scavenging reactions by a vitamin E model in a protic medium. Org Biomol Chem. 2005 Feb 21;3(4):626-9. Epub 2005 Jan 11. PubMed PMID: 15703798.

7: Ohmiya H, Tsuji T, Yorimitsu H, Oshima K. Cobalt-catalyzed cross-coupling reactions of alkyl halides with allylic and benzylic Grignard reagents and their application to tandem radical cyclization/cross-coupling reactions. Chemistry. 2004 Nov 5;10(22):5640-8. PubMed PMID: 15457521.

8: Blinova SA, Ten SA, Islamov ShE. [Adrenal cortex response to prolonged administration of low doses of magnesium chlorate in rats]. Morfologiia. 2002;121(1):27-30. Russian. PubMed PMID: 12108096.

9: Takizawa T, Yasuhara K, Mitsumori K, Onodera H, Koujitani T, Tamura T, Takagi H, Hirose M. [A 90-day repeated dose oral toxicity study of magnesium chloride in F344 rats]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 2000;(118):63-70. Japanese. PubMed PMID: 11534129.

10: Cencič A, Koren S, Filipič B, Stropnik C. Porcine blood cell separation by porous cellulose acetate membranes. Cytotechnology. 1998 May;26(3):165-71. doi: 10.1023/A:1007997104501. PubMed PMID: 22358614; PubMed Central PMCID: PMC3449550.

11: Ziiaev ShI, Vallamatov ST, Zaĭtseva TS, Ismailov II. [Antibiotic sensitivity of El Tor Vibrio cholerae after exposure to various pesticides and mineral fertilizers]. Antibiot Khimioter. 1991 Aug;36(8):37-9. Russian. PubMed PMID: 1661574.

12: Makhmudov TM, Makhsumov MN, Mazgutov VZ. [Anabolic effects of sodium selenite, vitamin E and retabolil in experimental hypotrophy induced by a pesticide]. Vopr Pitan. 1989 May-Jun;(3):61-4. Russian. PubMed PMID: 2552678.

13: Ponomareva LA, Dimant IN, I'lina VA, Tadzhibaeva NS. [The role of various pesticides in nitrosamine-induced carcinogenesis]. Gig Sanit. 1989 May;(5):7-9. Russian. PubMed PMID: 2527788.

14: Sapegin DI, Baĭrammuradova MK. [Hygienic assessment of water for simultaneous determination of magnesium chlorate and ammonium nitrate]. Gig Sanit. 1988 Feb;(2):9-11. Russian. PubMed PMID: 2836272.

15: Hamori E, Jovin TM. The B-Z conformational transition and aggregation of poly[d(G-C)] induced by moderate concentrations of Mg(CIO4)2. Biophys Chem. 1987 May 9;26(2-3):375-83. PubMed PMID: 3607235.

16: Arbuzov EV, Boltromeiuk LP, Glebova LF, Sedova GP, Shashkova OB. [Hygienic evaluation of the use of growth-stimulating additives during the feeding of domesticated animals]. Gig Sanit. 1987 Mar;(3):84-5. Russian. PubMed PMID: 3570002.

17: Mirzaev ShM. [Establishment of the maximum permissible concentration of magnesium chlorate in the atmosphere]. Gig Sanit. 1983 Jul;(7):69-71. Russian. PubMed PMID: 6618232.

18: Feofanov VN, Demidenko NM. [Data on the hygienic standard for magnesium chlorate in reservoir water]. Gig Sanit. 1983 Apr;(4):68-70. Russian. PubMed PMID: 6862211.

19: Tarasov VV, Mirzaev ShM. [Photometric determination of magnesium chlorate in the atmosphere]. Gig Sanit. 1982;(1):39. Russian. PubMed PMID: 7060963.